Catalytic Methoxymethylation Efficiency: Guaiacol MOM Ether Synthesis vs. Alternative Phenolic Substrates
In a comparative catalytic study using the high-valent tin(IV) porphyrin catalyst [SnIV(Br8TPP)(OTf)2] with formaldehyde dimethyl acetal (FDMA) as the methoxymethylating agent at room temperature, guaiacol (2-methoxyphenol) underwent conversion to its corresponding MOM ether (1-methoxy-2-(methoxymethoxy)benzene) with a reported conversion efficiency of approximately 97% under the specified conditions [1]. This efficiency positions the guaiacol-derived MOM ether synthesis among the higher-performing substrates within the phenolic class evaluated in this catalyst system.
| Evidence Dimension | Methoxymethylation conversion efficiency under catalytic conditions |
|---|---|
| Target Compound Data | ~97% conversion to 1-methoxy-2-(methoxymethoxy)benzene |
| Comparator Or Baseline | Guaiacol (2-methoxyphenol, CAS 90-05-1) as the substrate |
| Quantified Difference | ~97% conversion (target MOM ether formation) |
| Conditions | [SnIV(Br8TPP)(OTf)2] catalyst, formaldehyde dimethyl acetal (FDMA), room temperature |
Why This Matters
This high conversion efficiency under mild, room-temperature catalytic conditions indicates that procurement of the pre-formed MOM ether bypasses the need for in-house protection chemistry optimization, reducing synthetic step count and eliminating catalyst sourcing requirements.
- [1] Moghadam, M.; Tangestaninejad, S.; Mirkhani, V.; Mohammadpoor-Baltork, I.; Khajehzadeh, M.; Kosari, F.; Araghi, M. High-valent [SnIV(Br8TPP)(OTf)2] as a highly efficient and reusable catalyst for selective methoxymethylation of alcohols and phenols. Polyhedron, 2010, 29(1), 238-243. View Source
